N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
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Overview
Description
N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a complex organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a benzo[d]oxazole moiety through a propanamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-(dimethylamino)benzaldehyde and 2-aminobenzoic acid.
Formation of Benzo[d]oxazole: The first step involves the cyclization of 2-aminobenzoic acid with an appropriate reagent like acetic anhydride to form the benzo[d]oxazole core.
Amide Bond Formation: The benzo[d]oxazole intermediate is then reacted with 3-bromopropionyl chloride in the presence of a base like triethylamine to form the 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide.
Final Coupling: The final step involves coupling the 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide with 4-(dimethylamino)benzaldehyde under reductive amination conditions using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the carbonyl group in the benzo[d]oxazole moiety can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure suggests potential biological activity, particularly in the field of medicinal chemistry. It could be investigated for its interactions with biological targets such as enzymes or receptors, potentially leading to the development of new pharmaceuticals.
Medicine
Given its structural features, this compound might exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research in this area could uncover new therapeutic applications.
Industry
In material science, the compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile component in the design of advanced materials.
Mechanism of Action
The mechanism by which N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Similar structure but with an acetamide linker instead of propanamide.
N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)butanamide: Similar structure but with a butanamide linker instead of propanamide.
Uniqueness
N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is unique due to its specific combination of functional groups and the length of its linker. This unique structure can influence its reactivity and interactions, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-20(2)14-9-7-13(8-10-14)19-17(22)11-12-21-15-5-3-4-6-16(15)24-18(21)23/h3-10H,11-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWRZIUUEGQPHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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